molecular formula C14H21N5 B4507656 6-(Azepan-1-yl)-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine

6-(Azepan-1-yl)-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B4507656
M. Wt: 259.35 g/mol
InChI Key: OHFKZJOQRZMUFH-UHFFFAOYSA-N
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Description

6-(Azepan-1-yl)-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core substituted at positions 3 and 4. The 3-position carries an isopropyl group (propan-2-yl), while the 6-position is modified with a seven-membered azepane ring. This structure combines lipophilic (isopropyl) and flexible cyclic amine (azepane) substituents, which may influence its pharmacokinetic properties, such as membrane permeability and metabolic stability.

Properties

IUPAC Name

6-(azepan-1-yl)-3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5/c1-11(2)14-16-15-12-7-8-13(17-19(12)14)18-9-5-3-4-6-10-18/h7-8,11H,3-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFKZJOQRZMUFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1N=C(C=C2)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(Azepan-1-yl)-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique triazolo-pyridazine framework, which is known for its diverse biological activities. The presence of an azepane ring and a propan-2-yl group enhances its interaction with biological targets.

Pharmacological Activities

Recent studies have demonstrated that compounds within the triazolo[4,3-b]pyridazine class exhibit a range of pharmacological activities:

  • Anticancer Activity :
    • A study on related triazolo-pyridazine derivatives showed moderate to potent antiproliferative effects against various cancer cell lines. For instance, certain derivatives exhibited IC50 values in the low micromolar range against SGC-7901 (gastric adenocarcinoma), A549 (lung adenocarcinoma), and HT-1080 (fibrosarcoma) cell lines .
    • The mechanism of action often involves inhibition of tubulin polymerization, which is critical for cancer cell division .
  • Antimicrobial Properties :
    • Pyridazine derivatives have been reported to possess antimicrobial activity. While specific data on this compound is limited, similar compounds have shown effectiveness against various bacterial strains .
  • Anti-inflammatory Effects :
    • Compounds in this class have been noted for their anti-inflammatory properties. The modulation of inflammatory pathways may be linked to their ability to inhibit pro-inflammatory cytokines .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsIC50 Values (μM)Mechanism of Action
Anticancer3,6-Diaryl-[1,2,4]triazolo[4,3-b]pyridazines0.008 - 0.014Inhibition of tubulin polymerization
AntimicrobialVarious pyridazine derivativesNot specifiedDisruption of bacterial cell walls
Anti-inflammatoryPyridazine derivativesNot specifiedInhibition of cytokine release

The biological activity of this compound can be attributed to several mechanisms:

  • Tubulin Interaction : Similar compounds have been shown to bind to tubulin, preventing its polymerization and thereby inhibiting mitosis in cancer cells .
  • Cytokine Modulation : Anti-inflammatory effects may arise from the compound's ability to modulate signaling pathways involved in inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The triazolo[4,3-b]pyridazine scaffold is a versatile platform for drug discovery, with modifications at positions 3 and 6 dictating pharmacological activity. Below is a comparative analysis of structurally related derivatives:

Structural and Functional Comparisons

Compound Name Substituents (Position 3) Substituents (Position 6) Molecular Weight Key Biological Target/Activity Key Findings
Target Compound Propan-2-yl Azepan-1-yl ~276.3* Not explicitly reported Hypothesized to modulate CNS targets due to azepane’s GABA receptor affinity
TPA023 (7-(1,1-dimethylethyl)-6-(2-ethyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2-fluorophenyl)-...) 2-fluorophenyl 2-ethyl-2H-1,2,4-triazol-3-ylmethoxy 424.4 GABAA receptors (α2/α3-subtype selective) Non-sedating anxiolytic in rodents; avoids α1-mediated sedation .
MRK-696 2-fluorophenyl 2-methyl-2H-1,2,4-triazol-3-ylmethoxy 415.3 GABAA receptors Reinforcing effects in primate models without intrinsic efficacy .
6-(1,4-diazepan-1-yl)-3-(trifluoromethyl)-... Trifluoromethyl 1,4-diazepan-1-yl 286.3 Not explicitly reported Higher lipophilicity (CF3 group) may enhance CNS penetration .
6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenyl-... Phenyl 3,5-dimethyl-1H-pyrazol-1-yl 306.3 Anticancer/antimicrobial Demonstrated moderate activity in kinase inhibition assays .
Compound 18 (PDE4 inhibitor) 2,5-dimethoxyphenyl 4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl 505.5 PDE4 isoforms Potent PDE4A inhibitor with >1000-fold selectivity over other PDEs .

*Estimated based on molecular formula (C14H20N6).

Key Trends and Structure-Activity Relationships (SAR)

Substituent Effects on Target Selectivity: GABAA Receptor Modulation: Bulky, electron-withdrawing groups (e.g., trifluoromethyl , fluorophenyl ) at position 3 enhance subtype selectivity (e.g., α2/α3 over α1). PDE4 Inhibition: Aryl ethers at position 6 (e.g., compound 18’s tetrahydrofuran-3-yloxy ) improve PDE4 binding, whereas azepane’s flexibility in the target compound may favor alternative targets.

Impact of Azepane vs.

Pharmacokinetic Considerations :

  • The isopropyl group in the target compound may enhance metabolic stability compared to phenyl or fluorophenyl substituents, which are prone to oxidative metabolism.

Research Findings and Implications

  • GABAA Receptor Ligands: TPA023 and MRK-696 demonstrate that triazolo[4,3-b]pyridazines with fluorinated aryl groups and triazole-based substituents achieve subtype-specific GABAergic effects .
  • PDE4 Inhibitors : Compound 18’s dimethoxyphenyl and tetrahydrofuran groups highlight the importance of hydrogen-bonding motifs for PDE4 inhibition . The target compound’s lack of polar substituents may limit PDE4 affinity.
  • Antimicrobial/Kinase Inhibition: Pyrazole-substituted derivatives (e.g., compound 5 ) show moderate bioactivity, suggesting the scaffold’s versatility for non-CNS applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Azepan-1-yl)-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 2
Reactant of Route 2
6-(Azepan-1-yl)-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine

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